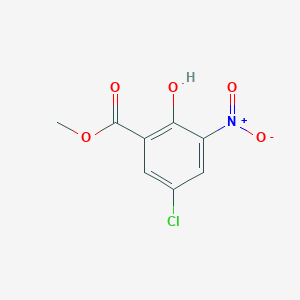

Methyl 5-chloro-2-hydroxy-3-nitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-chloro-2-hydroxy-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO5/c1-15-8(12)5-2-4(9)3-6(7(5)11)10(13)14/h2-3,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIUDEVZDUKTMAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)Cl)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30284452 | |

| Record name | methyl 5-chloro-2-hydroxy-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30284452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5043-79-8 | |

| Record name | 5043-79-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 5-chloro-2-hydroxy-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30284452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-chloro-2-hydroxy-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-chloro-2-hydroxy-3-nitrobenzoate is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its trifunctional nature, featuring a salicylic acid methyl ester backbone with chloro and nitro substituents, makes it an intriguing scaffold for further chemical modification. This technical guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway with detailed experimental protocols, and a discussion of the potential biological significance of related nitroaromatic compounds. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages information from closely related analogues to provide a robust starting point for researchers.

Chemical and Physical Properties

This compound is a small molecule with the chemical formula C₈H₆ClNO₅ and a molecular weight of 231.59 g/mol . Its structure consists of a benzene ring substituted with a methyl ester, a hydroxyl group, a nitro group, and a chlorine atom. These functional groups are expected to significantly influence its chemical reactivity and physical properties. The presence of the hydroxyl and nitro groups suggests the potential for hydrogen bonding, which may affect its melting point and solubility.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 5043-79-8 | - |

| Molecular Formula | C₈H₆ClNO₅ | - |

| Molecular Weight | 231.59 g/mol | - |

| Melting Point | Not available (for the closely related methyl 5-chloro-2-nitrobenzoate: 48-52 °C) | - |

| Boiling Point | Not available | - |

| Appearance | Expected to be a solid | - |

| Solubility | Expected to be soluble in common organic solvents | - |

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves a two-step process starting from the commercially available 5-chlorosalicylic acid. The first step is an esterification to produce methyl 5-chlorosalicylate, followed by a regioselective nitration.

Logical Workflow for the Synthesis of this compound

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of Methyl 5-chlorosalicylate (Esterification)

This protocol is adapted from standard Fischer esterification procedures.

Materials:

-

5-chlorosalicylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution of NaCl)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 5-chlorosalicylic acid in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 5-chlorosalicylate.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound (Nitration)

This protocol is a representative procedure for the nitration of a phenolic compound and is adapted from the nitration of similar substrates.[1][2] Caution: Nitrating agents are highly corrosive and the reaction can be exothermic. Perform this reaction in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Methyl 5-chlorosalicylate

-

Concentrated sulfuric acid

-

Concentrated nitric acid

-

Ice bath

-

Dropping funnel

-

Beaker with crushed ice

Procedure:

-

In a flask, dissolve methyl 5-chlorosalicylate in concentrated sulfuric acid and cool the mixture to 0-5 °C in an ice bath.

-

In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of methyl 5-chlorosalicylate, maintaining the reaction temperature below 10 °C.[1]

-

After the addition is complete, stir the reaction mixture at low temperature for an additional 1-2 hours.[1]

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, slowly pour the reaction mixture onto crushed ice to precipitate the product.[2]

-

Collect the solid product by vacuum filtration and wash with cold deionized water to remove residual acid.[1]

-

Dry the product under vacuum. Further purification can be achieved by recrystallization.

Spectroscopic and Analytical Data (Representative)

| Parameter | Value |

| Molecular Formula | C₈H₆ClNO₄ |

| Molecular Weight | 215.59 g/mol |

| Melting Point | 48-52 °C |

| Appearance | Solid |

Note: This data is for the precursor molecule and should be used as a reference for characterization of intermediates in the proposed synthesis.

Potential Biological Activity and Mechanism of Action (General)

While no specific biological studies on this compound have been identified, the broader class of nitroaromatic compounds is known to exhibit a range of biological activities. The nitro group is a key pharmacophore that can be reductively activated by cellular nitroreductases to generate reactive nitrogen species, which can induce cellular damage. This mechanism is the basis for the antimicrobial and anticancer properties of some nitroaromatic compounds.

General Signaling Pathway for Nitroaromatic Compounds

Caption: General mechanism of action for bioactive nitroaromatic compounds.

Applications and Future Directions

This compound serves as a potential building block for the synthesis of more complex molecules in the fields of pharmaceuticals and materials science. The presence of multiple functional groups allows for a variety of chemical transformations, including:

-

Reduction of the nitro group to an amine, which can then be used in the synthesis of heterocyclic compounds.

-

Derivatization of the hydroxyl group to form ethers or esters.

-

Nucleophilic aromatic substitution of the chlorine atom under certain conditions.

These potential transformations make it a versatile intermediate for creating libraries of novel compounds for drug discovery and for the development of new functional materials. Further research is required to synthesize and characterize this compound and to explore its potential biological activities and material properties.

References

An In-depth Technical Guide to Methyl 5-chloro-2-hydroxy-3-nitrobenzoate

CAS Number: 5043-79-8

This technical guide provides a comprehensive overview of Methyl 5-chloro-2-hydroxy-3-nitrobenzoate, a key chemical intermediate. The information is tailored for researchers, scientists, and professionals engaged in drug development and fine chemical synthesis.

Chemical and Physical Properties

This compound is a nitroaromatic compound with the chemical formula C₈H₆ClNO₅.[1] Key quantitative data for this compound are summarized in the table below, providing a ready reference for experimental planning and analysis.

| Property | Value | Reference |

| CAS Number | 5043-79-8 | [1][2][3][4] |

| Molecular Formula | C₈H₆ClNO₅ | [1] |

| Molecular Weight | 231.59 g/mol | [1] |

| Melting Point | 108-110 °C | [2] |

| Purity | ≥ 95% | [1] |

| Appearance | Not specified | |

| Solubility | Not specified |

Synthesis and Experimental Protocols

A general approach for the synthesis of a similar compound, methyl 5-hydroxy-2-methyl-3-nitrobenzoate, involves the reaction of a precursor with potassium peroxymonosulfate (Oxone) in an acetone/water mixture. This reaction is conducted at room temperature after initial cooling with an ice bath.

Illustrative Synthesis Workflow:

Caption: Generalized workflow for the nitration of a phenolic ester.

Applications in Drug Development

The primary documented application of this compound is as a key intermediate in the synthesis of Azasetron hydrochloride . Azasetron is a potent and selective 5-HT₃ receptor antagonist used for the management of nausea and vomiting, particularly that induced by chemotherapy.

The chemical structure of this compound provides a scaffold that, through a series of chemical transformations, leads to the final complex structure of Azasetron. The presence of the chloro, hydroxyl, and nitro groups, along with the methyl ester, allows for regioselective modifications and the introduction of the necessary pharmacophoric elements for 5-HT₃ receptor binding.

Logical Relationship in Synthesis:

Caption: Role as a starting material for Azasetron synthesis.

Signaling Pathway Involvement

As this compound is a precursor to Azasetron, its relevance to signaling pathways is understood through the mechanism of action of the final drug product. Azasetron, as a 5-HT₃ receptor antagonist, modulates the activity of the serotonergic system .

The 5-HT₃ receptor is a ligand-gated ion channel. When activated by serotonin (5-hydroxytryptamine), it allows for the rapid influx of cations (primarily Na⁺ and K⁺), leading to neuronal depolarization. In the context of emesis, 5-HT₃ receptors are located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brain. The binding of Azasetron to these receptors blocks the action of serotonin, thereby inhibiting the signaling cascade that leads to the sensation of nausea and the vomiting reflex.

Simplified 5-HT₃ Receptor Antagonism Pathway:

Caption: Mechanism of 5-HT₃ receptor antagonism by Azasetron.

Conclusion

This compound is a valuable chemical intermediate with a confirmed role in the synthesis of the antiemetic drug Azasetron hydrochloride. Its chemical properties make it a suitable starting material for the construction of complex pharmaceutical compounds. Understanding its synthetic utility and the biological pathways modulated by its derivatives is crucial for researchers in the fields of medicinal chemistry and drug development. Further research into the synthesis and applications of this and related compounds may lead to the discovery of new therapeutic agents.

References

An In-depth Technical Guide to Methyl 5-chloro-2-hydroxy-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of Methyl 5-chloro-2-hydroxy-3-nitrobenzoate, a key chemical intermediate in various synthetic processes.

Chemical Structure and Formula

This compound is an aromatic ester characterized by a benzene ring substituted with a methyl ester group, a chloro group, a hydroxyl group, and a nitro group. These functional groups contribute to its specific reactivity and utility as a building block in organic synthesis.

Structure:

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 5043-79-8[1] |

| Molecular Formula | C₈H₆ClNO₅[1] |

| SMILES | COC(=O)C1=C(C(=CC(=C1)Cl)--INVALID-LINK--[O-])O[2] |

| InChI | InChI=1S/C8H6ClNO5/c1-15-8(12)5-2-4(9)3-6(7(5)11)10(13)14/h2-3,11H,1H3[2] |

| InChIKey | FIUDEVZDUKTMAC-UHFFFAOYSA-N[2] |

Quantitative Data

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 231.59 g/mol | [1] |

| Melting Point | 108-110 °C | [3] |

| Boiling Point (Predicted) | 293.9 ± 35.0 °C | [3] |

| Density (Predicted) | 1.548 ± 0.06 g/cm³ | [3] |

| Monoisotopic Mass | 230.99345 Da | [2] |

| Storage Temperature | Inert atmosphere, Room Temperature | [3] |

Experimental Protocols

This compound is a valuable intermediate. Below are representative protocols for its synthesis and a key subsequent reaction, demonstrating its utility.

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic aromatic substitution (nitration) of its precursor, Methyl 5-chloro-2-hydroxybenzoate (methyl 5-chlorosalicylate). The hydroxyl group is a strong activating group, and the reaction requires careful temperature control.

Representative Protocol (adapted from analogous nitration procedures):

-

Dissolution and Cooling: Dissolve Methyl 5-chloro-2-hydroxybenzoate in concentrated sulfuric acid in a flask, with stirring. Cool the mixture to 0°C in an ice bath.

-

Preparation of Nitrating Mixture: In a separate vessel, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.

-

Nitration Reaction: Add the nitrating mixture dropwise to the solution of the starting material, ensuring the temperature is maintained below 10°C. After the addition is complete, allow the reaction to stir for several hours at room temperature.

-

Quenching and Isolation: Pour the reaction mixture over crushed ice. The solid product will precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Reduction to Methyl 3-amino-5-chloro-2-hydroxybenzoate

A primary application of this compound in drug development is its conversion to the corresponding amine. This is a critical step for further molecular elaboration.

Experimental Protocol:

-

Reaction Setup: Dissolve 8.68 g of this compound in 8.74 mL of ethanol.

-

Addition of Reducing Agent: Add 46.5 g of tin(II) chloride dihydrate to the solution.

-

Reduction: Heat the mixture to reflux at 81°C for 1 hour with stirring.

-

Work-up and Isolation: After the reaction is complete, the product can be isolated and purified by standard laboratory techniques.

An alternative method involves catalytic hydrogenation:

-

Catalyst Suspension: Suspend the nitro compound in a mixture of ethyl acetate and methanol.

-

Hydrogenation: Add a 5% palladium on carbon catalyst and carry out the hydrogenation at room temperature for 4 hours.[4]

-

Isolation: Remove the catalyst by filtration and concentrate the filtrate to obtain the product.[4]

Applications in Drug Development

This compound is a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[5] The presence of multiple functional groups allows for a variety of chemical transformations.

-

Precursor for Bioactive Molecules: The nitro group can be readily reduced to an amino group, which can then be further functionalized. This makes it a key building block for creating a diverse range of compounds for biological screening. Similar nitroaromatic compounds serve as precursors in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents.[6]

-

Intermediate in Pharmaceutical Synthesis: This compound is identified as "Azasetron Impurity 2," indicating its role as an intermediate or a starting material in the synthesis of Azasetron.[1] Azasetron is a 5-HT3 receptor antagonist used as an antiemetic. This specific application highlights its relevance in the development of commercially available drugs.

References

- 1. CATO Chemical Reference Standards & Materials [en.cato-chem.com]

- 2. PubChemLite - this compound (C8H6ClNO5) [pubchemlite.lcsb.uni.lu]

- 3. 5043-79-8 | CAS DataBase [m.chemicalbook.com]

- 4. Methyl 3-amino-5-chloro-2-hydroxybenzoate synthesis - chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

An In-depth Technical Guide to Methyl 5-chloro-2-hydroxy-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-chloro-2-hydroxy-3-nitrobenzoate is a substituted aromatic compound with potential applications in medicinal chemistry and drug development. Its structure, featuring a chlorinated and nitrated salicylic acid methyl ester backbone, suggests the possibility of diverse biological activities. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical and physical properties, synthesis, and potential biological activities based on the broader class of substituted nitrobenzoates. This document is intended to serve as a valuable resource for researchers and professionals engaged in the exploration of novel therapeutic agents.

Chemical and Physical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. A summary of its key properties is presented in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 5043-79-8 | [1] |

| Molecular Formula | C₈H₆ClNO₅ | [2] |

| Molecular Weight | 231.59 g/mol | [2] |

| Appearance | Likely a solid | N/A |

| Melting Point | Not reported | N/A |

| Boiling Point | Not reported | N/A |

| Solubility | The hydroxyl group suggests increased polarity and aqueous solubility compared to non-hydroxylated analogs.[3] | N/A |

| pKa | Estimated to be around 2-3 due to the hydroxyl group.[3] | N/A |

**3. Synthesis and Purification

Experimental Protocol: Synthesis of this compound

Materials:

-

Methyl 5-chloro-2-hydroxybenzoate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Methanol

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and flask

-

Filter paper

-

Beakers

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve methyl 5-chloro-2-hydroxybenzoate in a minimal amount of concentrated sulfuric acid with stirring in an ice bath to maintain a low temperature.

-

Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. This mixture should be kept cold in an ice bath.

-

Nitration: Slowly add the nitrating mixture dropwise to the solution of methyl 5-chloro-2-hydroxybenzoate using a dropping funnel. The temperature of the reaction mixture should be maintained below 10°C throughout the addition to prevent over-nitration and side reactions.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir for an additional 30-60 minutes at low temperature.

-

Quenching: Carefully pour the reaction mixture onto crushed ice in a beaker with vigorous stirring.

-

Precipitation and Filtration: The crude this compound will precipitate as a solid. Collect the solid by vacuum filtration using a Büchner funnel and wash thoroughly with cold distilled water to remove residual acids.

-

Purification by Recrystallization: The crude product can be purified by recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture. Dissolve the crude solid in a minimum amount of hot solvent, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Synthesis Workflow

Caption: Experimental workflow for the synthesis and purification of this compound.

Biological Activity and Mechanism of Action

Disclaimer: There is currently no specific information available in the scientific literature regarding the biological activity, mechanism of action, or associated signaling pathways for this compound. The following sections discuss the potential biological activities based on the well-documented effects of the broader class of substituted nitrobenzoates and nitroaromatic compounds.

Potential Antimicrobial Activity

Nitroaromatic compounds are known to exhibit a broad spectrum of antimicrobial activity against bacteria, fungi, and parasites.[4][5][6] The general mechanism of action involves the intracellular reduction of the nitro group by microbial nitroreductases.[7] This bioactivation process generates highly reactive and cytotoxic intermediates, such as nitroso and hydroxylamine species, as well as superoxide radicals.[4][7] These reactive nitrogen species can subsequently damage critical cellular components like DNA, proteins, and lipids, ultimately leading to microbial cell death.[4][5]

Caption: Proposed antimicrobial mechanism of nitroaromatic compounds.

Potential Anti-inflammatory Activity

Certain nitrobenzoate derivatives have demonstrated anti-inflammatory properties.[8] The mechanism of action can involve the release of nitric oxide (NO), a key signaling molecule with complex roles in inflammation.[8] NO can modulate the activity of various inflammatory cells and mediators. For instance, some nitrooxy compounds have been shown to inhibit the recruitment of neutrophils and the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α, while increasing the production of the anti-inflammatory cytokine IL-10.[8]

Experimental Protocols for Biological Assays

The following are detailed, generalized protocols for assessing the potential antimicrobial and anti-inflammatory activities of this compound.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Materials:

-

Test compound (this compound)

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Positive control antibiotic/antifungal

-

Negative control (vehicle, e.g., DMSO)

-

Sterile pipette tips and tubes

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the microbial strain in the appropriate broth medium, adjusted to a specific cell density (e.g., 0.5 McFarland standard for bacteria).

-

Serial Dilution of Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the stock solution in the broth medium in the wells of a 96-well plate to achieve a range of concentrations.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the serially diluted compound.

-

Controls: Include wells with only the medium (sterility control), medium with inoculum (growth control), and medium with inoculum and the positive control antibiotic/antifungal.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for a specified period (e.g., 18-24 hours).

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Scavenging Activity)

Materials:

-

Test compound (this compound)

-

Sodium nitroprusside

-

Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% H₃PO₄)

-

Phosphate buffered saline (PBS)

-

96-well microtiter plates

-

Microplate reader

-

Positive control (e.g., Ascorbic acid)

Procedure:

-

Reaction Mixture: In the wells of a 96-well plate, mix various concentrations of the test compound with sodium nitroprusside in PBS.

-

Incubation: Incubate the mixture at room temperature for a specified time (e.g., 150 minutes) to allow for the generation of nitric oxide.

-

Griess Reagent Addition: After incubation, add Griess reagent to each well.

-

Color Development: Allow the color to develop for a few minutes at room temperature. The Griess reagent reacts with nitrite, a stable product of nitric oxide, to form a purple azo compound.

-

Measurement: Measure the absorbance of the purple color at 540 nm using a microplate reader.

-

Calculation: The percentage of nitric oxide scavenging activity is calculated using the formula: % Inhibition = [(A₀ - A₁) / A₀] x 100 where A₀ is the absorbance of the control (without the test compound) and A₁ is the absorbance in the presence of the test compound.

Quantitative Data

Currently, there is a lack of specific quantitative data in the public domain for the biological activity of this compound. The table below is provided as a template for recording such data as it becomes available.

| Biological Activity | Assay | Target Organism/Cell Line | IC₅₀ / MIC | Source |

| Antibacterial | MIC | Staphylococcus aureus | Not available | N/A |

| Antifungal | MIC | Candida albicans | Not available | N/A |

| Anti-inflammatory | NO Scavenging | N/A | Not available | N/A |

Conclusion

This compound is a compound of interest for which a complete scientific profile is yet to be established. Based on its structural similarity to other nitroaromatic compounds, it holds potential as an antimicrobial and anti-inflammatory agent. However, a significant need exists for further research to elucidate its specific biological activities, mechanisms of action, and safety profile. The experimental protocols and background information provided in this guide are intended to facilitate these future investigations and contribute to the advancement of drug discovery and development in this area.

References

- 1. This compound | 5043-79-8 [chemicalbook.com]

- 2. PubChemLite - this compound (C8H6ClNO5) [pubchemlite.lcsb.uni.lu]

- 3. Methyl 5-chloro-2-fluoro-3-nitrobenzoate | 1153285-33-6 | Benchchem [benchchem.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. benchchem.com [benchchem.com]

- 8. Electrochemical evidence of nitrate release from the nitrooxy compound 4-((nitrooxy) methyl)-3-nitrobenzoic acid and its antinociceptive and anti-inflammatory activities in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Methyl 5-chloro-2-hydroxy-3-nitrobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for Methyl 5-chloro-2-hydroxy-3-nitrobenzoate, a key intermediate in the development of various pharmaceutical compounds. This document provides a comprehensive overview of the synthetic routes, detailed experimental protocols, and relevant quantitative data to support research and development efforts in medicinal chemistry and drug discovery.

Introduction

This compound is a substituted aromatic compound whose structural features make it a valuable building block in organic synthesis. The presence of a hydroxyl group, a chloro substituent, a nitro group, and a methyl ester on the benzene ring provides multiple reactive sites for further chemical transformations. This versatility allows for its use in the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of these functional groups influences the electronic properties of the molecule, making it a subject of interest for the synthesis of targeted therapeutic agents.

Synthesis Pathways

Two primary synthetic routes for the preparation of this compound are presented here. The first is a direct, one-step nitration of the commercially available Methyl 5-chloro-2-hydroxybenzoate. The second is a two-step process involving the nitration of 5-chloro-2-hydroxybenzoic acid, followed by the esterification of the resulting nitro-substituted carboxylic acid.

Route 1: Direct Nitration of Methyl 5-chloro-2-hydroxybenzoate

This is the most direct and efficient pathway to the target molecule. It involves the electrophilic aromatic substitution of a nitro group onto the benzene ring of Methyl 5-chloro-2-hydroxybenzoate. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring. The hydroxyl group is a strongly activating ortho-, para-director, the chloro group is a deactivating ortho-, para-director, and the methyl ester group is a deactivating meta-director. The desired product is formed by the introduction of the nitro group at the C-3 position, which is ortho to the hydroxyl group and meta to the methyl ester.

Route 2: Nitration of 5-chloro-2-hydroxybenzoic acid followed by Esterification

This two-step route provides an alternative pathway to the target compound. The first step involves the nitration of 5-chloro-2-hydroxybenzoic acid to yield 5-chloro-2-hydroxy-3-nitrobenzoic acid. The second step is the esterification of the carboxylic acid group to the corresponding methyl ester using methanol in the presence of an acid catalyst.

Quantitative Data

The following tables summarize the key quantitative parameters for the synthesis of this compound and its intermediates, based on analogous reactions found in the literature.

Table 1: Reaction Conditions for Nitration of Aromatic Compounds

| Parameter | Value | Source/Comment |

| Starting Material | Methyl benzoate / Phenolic compounds | Analogous reactions[1][2] |

| Reagents | Concentrated Nitric Acid, Concentrated Sulfuric Acid | Standard nitrating mixture[1][2] |

| Temperature | 0 - 10 °C | To control the exothermic reaction and prevent side products[2] |

| Reaction Time | 1 - 2 hours | Dependent on the substrate and reaction scale |

| Yield | 80 - 95% | Reported for similar nitration reactions |

Table 2: Reaction Conditions for Fischer-Speier Esterification

| Parameter | Value | Source/Comment |

| Starting Material | Carboxylic Acid | General procedure[3] |

| Reagents | Methanol (excess), Sulfuric Acid (catalytic) | Typical Fischer-Speier conditions[3] |

| Temperature | Reflux | To drive the equilibrium towards the product |

| Reaction Time | 2 - 6 hours | Monitored by TLC |

| Yield | > 90% | Generally high for this type of reaction |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound. These protocols are adapted from established procedures for similar chemical transformations.

Protocol 1: Direct Nitration of Methyl 5-chloro-2-hydroxybenzoate

Materials:

-

Methyl 5-chloro-2-hydroxybenzoate

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Deionized Water

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 5-chloro-2-hydroxybenzoate (1 equivalent) in concentrated sulfuric acid at 0 °C in an ice bath.

-

Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of Methyl 5-chloro-2-hydroxybenzoate over a period of 30-60 minutes, ensuring the temperature of the reaction mixture is maintained between 0 and 5 °C.

-

After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated solid product is collected by vacuum filtration and washed with cold deionized water until the filtrate is neutral.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Dry the purified product under vacuum to yield this compound.

Protocol 2: Synthesis of 5-chloro-2-hydroxy-3-nitrobenzoic acid

Materials:

-

5-chloro-2-hydroxybenzoic acid

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Deionized Water

Procedure:

-

In a round-bottom flask, add 5-chloro-2-hydroxybenzoic acid (1 equivalent) to concentrated sulfuric acid at 0 °C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

-

Stir the mixture for 1-2 hours at low temperature.

-

Pour the reaction mixture onto ice to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain 5-chloro-2-hydroxy-3-nitrobenzoic acid.

Protocol 3: Esterification of 5-chloro-2-hydroxy-3-nitrobenzoic acid

Materials:

-

5-chloro-2-hydroxy-3-nitrobenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Sodium Bicarbonate (saturated solution)

-

Brine

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

Procedure:

-

Dissolve 5-chloro-2-hydroxy-3-nitrobenzoic acid (1 equivalent) in an excess of anhydrous methanol in a round-bottom flask.

-

Add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the product by recrystallization or column chromatography as described in Protocol 1.

Conclusion

This technical guide provides a comprehensive overview of the synthesis of this compound. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry. The described synthetic routes offer efficient and practical methods for obtaining this important chemical intermediate. As with all chemical syntheses, appropriate safety precautions should be taken, and all procedures should be performed in a well-ventilated fume hood by trained personnel.

References

An In-depth Technical Guide to the Key Chemical Properties of Substituted Nitrobenzoates

For Researchers, Scientists, and Drug Development Professionals

Substituted nitrobenzoates are a class of aromatic compounds featuring a benzene ring functionalized with both a nitro group (-NO₂) and a benzoate ester or carboxylic acid group. The potent electron-withdrawing nature of the nitro group profoundly influences the molecule's electronic and chemical properties, making these compounds versatile scaffolds in medicinal chemistry and drug development.[1] Their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, has positioned them as compounds of significant interest for therapeutic innovation.

This technical guide provides a comprehensive overview of the core chemical properties of substituted nitrobenzoates, presenting key quantitative data, detailed experimental protocols for their synthesis and analysis, and visualizations of relevant biological pathways and experimental workflows.

Physicochemical Properties of Substituted Nitrobenzoates

The position of the nitro group on the benzene ring, along with the nature of the ester group, significantly modulates the physicochemical properties of substituted nitrobenzoates. These properties, in turn, influence their pharmacokinetic and pharmacodynamic profiles.

Acidity (pKa)

The pKa of the parent benzoic acid is a critical determinant of the compound's ionization state at physiological pH. The electron-withdrawing nitro group increases the acidity (lowers the pKa) of the benzoic acid. This effect is most pronounced when the nitro group is in the ortho position due to a combination of inductive and resonance effects. The pKa values for ortho-, meta-, and para-nitrobenzoic acids are provided in the table below.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which affects its ability to cross biological membranes. The introduction of a nitro group generally increases the LogP value compared to the parent benzoic acid.

Spectroscopic Data

The structural characterization of substituted nitrobenzoates relies heavily on spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Table 1: Physicochemical and Spectroscopic Data for Representative Substituted Nitrobenzoates

| Compound | Position of -NO₂ | pKa (of corresponding acid) | LogP (calculated) | ¹H NMR (δ ppm, key signals) | ¹³C NMR (δ ppm, key signals) | IR (cm⁻¹, key absorptions) |

| Benzoic Acid | - | 4.20 | 1.87 | 7.4-8.1 (m, Ar-H), 12.0 (s, COOH) | 128-133 (Ar-C), 167 (C=O) | 3000 (O-H), 1680-1710 (C=O) |

| 2-Nitrobenzoic Acid | ortho | 2.16[2][3] | 1.57 | 7.7-8.2 (m, Ar-H), 11.0 (s, COOH) | 124-148 (Ar-C), 165 (C=O) | 3000 (O-H), 1700 (C=O), 1530, 1350 (NO₂) |

| 3-Nitrobenzoic Acid | meta | 3.47[2][3] | 1.83 | 7.7-8.9 (m, Ar-H), 11.2 (s, COOH) | 122-148 (Ar-C), 165 (C=O) | 3100 (O-H), 1720 (C=O), 1530, 1350 (NO₂) |

| 4-Nitrobenzoic Acid | para | 3.41[2][3] | 1.89 | 8.1-8.3 (d, Ar-H), 11.1 (s, COOH) | 123-150 (Ar-C), 166 (C=O) | 3100 (O-H), 1700 (C=O), 1520, 1350 (NO₂) |

| Methyl 3-nitrobenzoate | meta | - | 1.9 | 1.36 (t), 4.31 (q), 6.63 (d), 7.85 (d) | 14.6, 60.4, 114.0, 120.5, 131.7, 151.0, 166.9 | 1716 (C=O), 1530, 1350 (NO₂)[4] |

| Ethyl 4-nitrobenzoate | para | - | 2.3 | 1.36 (t), 4.31 (q), 6.63 (d), 7.85 (d)[5] | 14.6, 60.4, 114.0, 120.5, 131.7, 151.0, 166.9[5] | 1712 (C=O), 1525, 1348 (NO₂)[6] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of substituted nitrobenzoates and for key biological assays used to evaluate their activity.

Synthesis of Substituted Nitrobenzoates

A common method for the synthesis of substituted nitrobenzoate esters is the nitration of the corresponding benzoate ester. The following protocols are for the synthesis of methyl 3-nitrobenzoate and ethyl 4-nitrobenzoate.

Protocol 2.1.1: Synthesis of Methyl 3-Nitrobenzoate [7]

-

Preparation of Nitrating Mixture: In a flask, cool 4 mL of concentrated sulfuric acid in an ice bath. Slowly add 4 mL of concentrated nitric acid to the cooled sulfuric acid with continuous swirling. Keep the mixture cool.

-

Nitration Reaction: In a separate 125 mL Erlenmeyer flask, dissolve 6.1 g of methyl benzoate in 12 mL of concentrated sulfuric acid and cool the mixture to 0°C in an ice bath.

-

Slowly add the prepared nitrating mixture dropwise to the methyl benzoate solution over a period of about 15 minutes, ensuring the temperature of the reaction mixture is maintained between 5-15°C.

-

After the addition is complete, continue stirring the mixture at room temperature for an additional 15 minutes.

-

Isolation and Purification: Pour the reaction mixture onto approximately 20 g of crushed ice in a beaker and stir until the ice has melted.

-

Collect the precipitated crude methyl 3-nitrobenzoate by vacuum filtration and wash the solid with cold water.

-

Recrystallize the crude product from an equal weight of methanol to obtain pure methyl 3-nitrobenzoate. Filter the crystals and dry them.

Protocol 2.1.2: Synthesis of Ethyl 4-Nitrobenzoate [1]

-

Reaction Setup: In a 2-liter four-necked flask equipped with a stirrer, condenser, thermometer, and dropping funnel, combine 700 g of toluene, 235 g of ethanol (5.2 mol), and 350 g of 4-nitrobenzoic acid.

-

Catalyst Addition: Add 10 g of hexafluoropropanesulfonic acid hydrate to the mixture.

-

Reaction: Heat the mixture to reflux with continuous stirring. The progress of the esterification can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture. The product, ethyl 4-nitrobenzoate, can be isolated by separating the organic layer.

-

Purification: The crude product is then dried, for instance by incipient distillation, to yield pure ethyl 4-nitrobenzoate.

Diagram 1: General Workflow for the Synthesis of Substituted Nitrobenzoates

Caption: A generalized workflow for the synthesis of substituted nitrobenzoates.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a common technique for determining the MIC.

Protocol 2.2.1: Broth Microdilution Assay

-

Preparation of Compound Stock Solution: Prepare a stock solution of the substituted nitrobenzoate in a suitable solvent (e.g., DMSO) at a high concentration.

-

Preparation of Microtiter Plate: In a 96-well microtiter plate, add a specific volume of sterile broth to each well.

-

Serial Dilution: Add a defined volume of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the row by transferring a portion of the solution to the subsequent wells.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

-

Inoculation: Inoculate each well (except for a sterility control well) with the prepared microbial suspension. Include a growth control well containing only broth and the microorganism.

-

Incubation: Incubate the plate at an appropriate temperature and for a suitable duration for the specific microorganism.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Diagram 2: Experimental Workflow for MIC Determination

Caption: A workflow diagram for determining the Minimum Inhibitory Concentration.

Biological Signaling Pathways

Substituted nitrobenzoates can exert their biological effects by modulating various signaling pathways. This section visualizes two key pathways: the inhibition of the arachidonic acid cascade and the modulation of EGF-induced chemotaxis.

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

The anti-inflammatory properties of some substituted nitrobenzoates may be attributed to their ability to inhibit COX and LOX enzymes, which are key players in the arachidonic acid cascade responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[8][9]

Diagram 3: Inhibition of COX and LOX Pathways

Caption: The inhibitory effect of substituted nitrobenzoates on the arachidonic acid cascade.

Modulation of Epidermal Growth Factor (EGF)-Induced Chemotaxis

Certain substituted nitrobenzoates may interfere with cancer cell migration and invasion by modulating signaling pathways initiated by growth factors such as EGF. The EGF receptor (EGFR) signaling cascade is a critical regulator of cell motility.

Diagram 4: EGF-Induced Chemotaxis Signaling Pathway

Caption: An overview of the EGF/EGFR signaling cascade leading to cell migration.

References

- 1. prepchem.com [prepchem.com]

- 2. quora.com [quora.com]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Arachidonic Acid Pathway.ppt.pptx [slideshare.net]

- 9. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]

The Nitro Group: A Potent Modulator of Chemical Reactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of a nitro (-NO₂) group into an organic molecule profoundly alters its chemical reactivity, a property extensively leveraged in pharmaceuticals, agrochemicals, and material science. This guide provides a comprehensive technical overview of the multifaceted role of the nitro group, detailing its electronic effects, influence on reaction mechanisms, and practical applications in synthesis. Quantitative data are presented for comparative analysis, and detailed experimental protocols for key transformations are provided.

Core Principles: The Electronic Influence of the Nitro Group

The nitro group is a powerful electron-withdrawing group, a consequence of both inductive and resonance effects. This electron-withdrawing nature is central to its ability to modify the chemical reactivity of a parent molecule.

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the atom to which it is attached through the sigma (σ) bond framework.[1] This effect decreases with distance but is a significant contributor to the group's overall electron-withdrawing character.

-

Resonance Effect (-M or -R): The nitro group can delocalize electron density from an adjacent π-system, such as an aromatic ring, through resonance.[2] This effect is most pronounced when the nitro group is positioned at the ortho or para positions of an aromatic ring, creating regions of significant positive charge.[3][4]

These combined electronic effects have significant consequences for the reactivity of the molecule, influencing acidity, basicity, and susceptibility to nucleophilic or electrophilic attack.

Impact on Acidity and Basicity

The strong electron-withdrawing nature of the nitro group significantly impacts the acidity and basicity of nearby functional groups.

Increased Acidity of Phenols and C-H Bonds

The presence of a nitro group can dramatically increase the acidity of phenols and carbon-hydrogen bonds alpha to the nitro group. By withdrawing electron density, the nitro group stabilizes the resulting conjugate base, thereby favoring deprotonation.[5][6] This effect is particularly pronounced when the nitro group is in a position to delocalize the negative charge through resonance.[7] For example, the pKa of phenol is approximately 10, while the pKa of p-nitrophenol is 7.15, indicating a significant increase in acidity.[8][9]

| Compound | pKa |

| Phenol | ~10.0 |

| o-Nitrophenol | 7.23[10] |

| m-Nitrophenol | 8.39[9] |

| p-Nitrophenol | 7.14 - 7.15[8][10] |

| 2,4-Dinitrophenol | ~4.1 |

| 2,4,6-Trinitrophenol (Picric Acid) | ~0.3 |

| Nitromethane | ~10.2 (in water)[11] |

Table 1: Influence of the Nitro Group on the Acidity of Phenols and Nitromethane.

Decreased Basicity of Anilines

Conversely, the electron-withdrawing nitro group decreases the basicity of aromatic amines (anilines). The lone pair of electrons on the nitrogen atom is less available for protonation due to delocalization into the nitro-substituted ring.[11] This effect is again more significant when the nitro group is at the ortho or para position. The pKa of the conjugate acid of aniline is 4.6, while that of p-nitroaniline is approximately 1.0.[11]

| Compound | pKa of Conjugate Acid |

| Aniline | 4.6 |

| o-Nitroaniline | -0.28[12] |

| m-Nitroaniline | 2.47[13][14] |

| p-Nitroaniline | 1.0[11][15] |

Table 2: Influence of the Nitro Group on the Basicity of Anilines.

Role in Aromatic Substitution Reactions

The nitro group plays a pivotal, albeit contrasting, role in electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS)

The nitro group is a strong deactivating group in electrophilic aromatic substitution (EAS) reactions.[16][17] By withdrawing electron density from the aromatic ring, it makes the ring less nucleophilic and therefore less reactive towards electrophiles.[2][17] The deactivation is so pronounced that nitrobenzene is often used as a solvent for vigorous EAS reactions. Furthermore, the nitro group is a meta-director.[3][17] The deactivating effect is strongest at the ortho and para positions due to resonance, leaving the meta position as the least deactivated and therefore the most favorable site for electrophilic attack.[3][4]

| Substituent | Relative Rate of Nitration (Benzene = 1) |

| -OH | 1000 |

| -CH₃ | 25 |

| -H | 1 |

| -Cl | 0.033 |

| -COOCH₃ | 0.0036 |

| -NO₂ | 6 x 10⁻⁸ |

Table 3: Relative Rates of Nitration for Substituted Benzenes, Highlighting the Deactivating Effect of the Nitro Group.

Caption: Directing effect of the nitro group in electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNA)

In stark contrast to its role in EAS, the nitro group is a powerful activating group for nucleophilic aromatic substitution (SNA) reactions, particularly when positioned ortho or para to a leaving group.[18][19] The nitro group's ability to stabilize the negative charge of the Meisenheimer complex intermediate through resonance is key to this activation.[9][18] The more nitro groups present at ortho and para positions, the faster the reaction.

| Compound | Relative Rate of Reaction with Piperidine |

| p-Nitrochlorobenzene | 1 |

| 2,4-Dinitrochlorobenzene | 3 x 10⁴ |

| 2,4,6-Trinitrochlorobenzene | 2 x 10⁹ |

Table 4: Relative Rates of Nucleophilic Aromatic Substitution for Nitro-substituted Chlorobenzenes.

Caption: Mechanism of nucleophilic aromatic substitution activated by a nitro group.

The Nitro Group as a Leaving Group

While less common than halogens, the nitro group can function as a leaving group in nucleophilic aromatic substitution reactions, especially when the aromatic ring is highly electron-deficient.[20] This typically requires the presence of other strong electron-withdrawing groups on the ring to sufficiently activate it for nucleophilic attack and stabilize the departure of the nitrite anion (NO₂⁻).[20]

Role in Drug Design and Development

The nitro group is a versatile functional group in medicinal chemistry.[21][22] Its strong electron-withdrawing and polar nature can enhance interactions with biological targets such as proteins and enzymes.[23] Nitro-containing drugs are used in the treatment of cardiovascular diseases, bacterial and parasitic infections, and cancer.[21][23] However, the presence of a nitro group can also be associated with toxicity, and its inclusion in drug candidates requires careful consideration of its metabolic fate.[21][22] The reduction of a nitro group in vivo can lead to reactive intermediates that may cause adverse effects.[24]

Experimental Protocols

Nitration of Methyl Benzoate

This experiment demonstrates the meta-directing effect of the ester group, which is also an electron-withdrawing group, in an electrophilic aromatic substitution reaction.

Materials:

-

Methyl benzoate

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Ice

-

Methanol

-

Erlenmeyer flasks

-

Magnetic stirrer and stir bar

-

Pipettes

-

Hirsch funnel and filter flask

Procedure:

-

Carefully add 0.21 mL of methyl benzoate to a tared 5-mL conical vial and record the mass.

-

Add a magnetic spin vane and 0.45 mL of concentrated sulfuric acid to the vial.

-

Cool the mixture in an ice-water bath.

-

In a separate vial, prepare the nitrating mixture by cautiously adding 0.15 mL of concentrated nitric acid to 0.15 mL of concentrated sulfuric acid. Cool this mixture in the ice bath.

-

With continuous stirring, slowly add the cold nitrating mixture dropwise to the methyl benzoate solution over a period of 15 minutes. Maintain the reaction temperature below 15°C.[18]

-

After the addition is complete, allow the reaction to warm to room temperature and stand for 15 minutes.[16][18]

-

Pour the reaction mixture over approximately 2 grams of crushed ice in a beaker.[16]

-

Isolate the solid product by vacuum filtration using a Hirsch funnel.

-

Wash the crude product with two 1-mL portions of cold water, followed by two 0.3-mL portions of ice-cold methanol.[16][18]

-

Recrystallize the crude product from hot methanol to obtain purified methyl m-nitrobenzoate.

-

Dry the product and determine its melting point and yield.

Nucleophilic Aromatic Substitution: Synthesis of 1-methoxy-2,4-dinitrobenzene

This experiment illustrates the activation of an aromatic ring towards nucleophilic attack by two nitro groups.

Materials:

-

1-chloro-2,4-dinitrobenzene

-

Sodium methoxide (NaOCH₃)

-

Methanol (CH₃OH)

-

Reflux apparatus

-

Beakers

-

Buchner funnel and filter flask

Procedure:

-

Dissolve a known amount of 1-chloro-2,4-dinitrobenzene in methanol in a round-bottom flask.

-

Add a stoichiometric amount of sodium methoxide in methanol to the flask.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for approximately one hour.

-

After the reflux period, cool the reaction mixture to room temperature.

-

Precipitate the product by adding water to the reaction mixture.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the product with cold water to remove any inorganic salts.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure 1-methoxy-2,4-dinitrobenzene.

-

Dry the product and determine its melting point and yield.

Conclusion

The nitro group is a uniquely powerful and versatile functional group in organic chemistry. Its strong electron-withdrawing properties, mediated through both inductive and resonance effects, profoundly influence the reactivity of molecules in which it is incorporated. From deactivating and directing electrophilic aromatic substitution to strongly activating nucleophilic aromatic substitution, and from increasing the acidity of adjacent protons to serving as a key pharmacophore in drug design, the role of the nitro group is both fundamental and far-reaching. A thorough understanding of its electronic effects and reactivity patterns is essential for researchers, scientists, and professionals in drug development for the rational design and synthesis of new chemical entities with desired properties.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. amherst.edu [amherst.edu]

- 3. scribd.com [scribd.com]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 6. assets.cambridge.org [assets.cambridge.org]

- 7. quora.com [quora.com]

- 8. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 9. Explain why the pKa of p-nitrophenol is 7.14, whereas the pKa of ... | Study Prep in Pearson+ [pearson.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. fiveable.me [fiveable.me]

- 12. 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. homework.study.com [homework.study.com]

- 15. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. westfield.ma.edu [westfield.ma.edu]

- 17. p-Nitrophenol (pKa = 7.2) is ten times more acidic than m-nitroph... | Study Prep in Pearson+ [pearson.com]

- 18. ochem.weebly.com [ochem.weebly.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. web.mnstate.edu [web.mnstate.edu]

- 21. pubs.rsc.org [pubs.rsc.org]

- 22. 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 5-chloro-2-hydroxy-3-nitrobenzoate and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a consolidated overview of Methyl 5-chloro-2-hydroxy-3-nitrobenzoate, a substituted aromatic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of public research data, this document focuses on its identification through common synonyms and chemical identifiers. While comprehensive experimental data and established biological pathways involving this specific molecule are not extensively documented in publicly accessible literature, this guide serves as a foundational resource for researchers.

Chemical Identity and Synonyms

This compound is a chemical compound with the molecular formula C₈H₆ClNO₅. For clarity and accurate identification in research and procurement, it is crucial to be aware of its various synonyms and registry numbers.

Table 1: Chemical Identifiers and Synonyms

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 5043-79-8[1] |

| Molecular Formula | C₈H₆ClNO₅ |

| Molecular Weight | 231.59 g/mol |

| Synonym 1 | Benzoic acid, 5-chloro-2-hydroxy-3-nitro-, methyl ester |

| Synonym 2 | 5-Chloro-2-hydroxy-3-nitrobenzoic acid methyl ester |

| Related Compound | 5-Chloro-3-nitrosalicylic acid (corresponding carboxylic acid)[2][3] |

Note: Some databases may erroneously list "3-Amino-5-chloro-2-hydroxy-benzoic acid methyl ester" as a synonym[4][5]; however, this represents a different compound where the nitro group has been reduced to an amino group.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not widely published. The properties listed below are based on computational predictions and information available from chemical supplier databases.

Table 2: Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 231.59 | Calculated |

| XLogP3 | 2.5 | Predicted |

| Hydrogen Bond Donor Count | 1 | Predicted |

| Hydrogen Bond Acceptor Count | 6 | Predicted |

| Rotatable Bond Count | 2 | Predicted |

Synthesis and Reactivity

A related compound, Methyl 5-chloro-2-nitrobenzoate, has been identified as an intermediate in the synthesis of Tolvaptan, a vasopressin V₂-receptor antagonist[6]. This suggests that structurally similar compounds, such as this compound, may also serve as valuable building blocks in the synthesis of pharmacologically active molecules.

Biological Activity and Signaling Pathways

As of the latest literature review, there are no published studies detailing the specific biological activity or the mechanism of action for this compound. Consequently, its involvement in any signaling pathways has not been elucidated. The structural similarity to salicylic acid, a known anti-inflammatory agent, might suggest potential biological activities, but this remains speculative without experimental validation.

Experimental Protocols

A thorough search of scientific literature and chemical databases did not yield any specific, detailed experimental protocols for the use of this compound in biological or chemical assays. Researchers interested in this compound would need to develop and validate their own protocols based on its predicted properties and the nature of their intended application.

Logical Relationship of Synonyms

The following diagram illustrates the relationship between the primary name and its key synonym, emphasizing the core chemical structure.

Caption: Relationship between the common and systematic names.

Conclusion

This compound is a chemical compound with potential applications in synthetic chemistry, particularly as an intermediate for more complex molecules. However, there is a significant lack of publicly available research data regarding its synthesis, physicochemical properties, and biological activity. This guide provides the most current and accurate information on its identity and synonyms to aid researchers in their initial investigations. Further experimental work is required to fully characterize this compound and explore its potential applications.

References

An In-depth Technical Guide to the Discovery and History of Chlorinated Nitrobenzoic Acids

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of chlorinated nitrobenzoic acids. These compounds, serving as crucial intermediates in the pharmaceutical, agrochemical, and dye industries, possess a rich history intertwined with the development of aromatic chemistry. This document explores the pioneering work of late 19th and early 20th-century chemists, the challenges of regioselectivity and isomer separation, and the progression to modern, high-yield industrial syntheses. Detailed experimental protocols for the preparation of key isomers are provided, alongside a mechanistic exploration of the underlying electrophilic aromatic substitution reactions. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important class of chemical compounds.

Historical Perspective: The Dawn of Substituted Benzoic Acids

The story of chlorinated nitrobenzoic acids is rooted in the broader exploration of benzene and its derivatives in the 19th century. Following the elucidation of benzene's structure, a significant focus of organic chemistry was the systematic investigation of substitution patterns on the aromatic ring. The introduction of both a halogen and a nitro group onto a benzoic acid scaffold presented a fascinating challenge in directing group effects and isomer separation.

Early investigations into the nitration of chlorobenzoic acids were pioneered by chemists such as Hübner and, later, Holleman and Bruyn . In 1883, Hübner reported the nitration of ortho-chlorobenzoic acid with concentrated nitric acid, which yielded a mixture of 2-chloro-5-nitrobenzoic acid and 2-chloro-3-nitrobenzoic acid, along with some dinitro-chlorobenzoic acid.[1][2] These early experiments, often conducted at room temperature, highlighted the inherent difficulty in controlling the regioselectivity of the nitration reaction. The primary products obtained were a direct consequence of the directing effects of the chlorine and carboxylic acid groups.

A significant step forward came with the work of Holleman and Bruyn in 1901, who also studied the nitration of ortho-chlorobenzoic acid.[1] Their work, along with a German patent from Kalle & Company in 1899, demonstrated that dissolving the starting material in concentrated sulfuric acid before adding a nitrating agent (like potassium nitrate) could influence the reaction.[1] This laid the groundwork for the use of mixed acid (a combination of nitric and sulfuric acids) in these syntheses, a technique that remains central to many industrial processes today.

The primary challenge for these early researchers was not just the synthesis itself, but the arduous task of separating the resulting isomers. With limited analytical techniques, fractional crystallization was the primary method, a painstaking process that often resulted in low yields of the pure desired product. This historical context underscores the importance of the development of modern purification and analytical methods in making these valuable compounds readily available.

The Chemistry of Synthesis: A Tale of Directing Groups

The synthesis of chlorinated nitrobenzoic acids is a classic example of electrophilic aromatic substitution, where the regiochemical outcome is governed by the directing effects of the substituents already present on the benzene ring. Both the chlorine atom and the carboxylic acid group are deactivating, making the aromatic ring less reactive towards electrophiles than benzene itself. However, their directing effects differ:

-

Chlorine (-Cl): An ortho-, para-director.

-

Carboxylic Acid (-COOH): A meta-director.

The interplay of these directing effects determines the position of the incoming nitro group (-NO₂).

The Nitronium Ion: The Key Electrophile

The active electrophile in these nitration reactions is the nitronium ion (NO₂⁺). It is typically generated in situ by the reaction of concentrated nitric acid with a stronger acid, usually concentrated sulfuric acid.

Caption: Formation of the nitronium ion from nitric and sulfuric acids.

Common Synthetic Pathways

The most prevalent method for synthesizing chlorinated nitrobenzoic acids is the direct nitration of the corresponding chlorobenzoic acid.[3] However, alternative routes involving the oxidation of chlorinated nitrotoluenes are also employed, particularly when specific isomers are desired.[4]

Key Isomers: Synthesis and Protocols

This section details the synthesis of three commercially significant chlorinated nitrobenzoic acid isomers, providing both the chemical rationale and step-by-step experimental protocols.

2-Chloro-5-nitrobenzoic Acid

The synthesis of 2-chloro-5-nitrobenzoic acid from 2-chlorobenzoic acid is a well-established procedure.[5][6][7] In this reaction, the para-position to the ortho-, para-directing chlorine atom is the most sterically accessible and electronically favored position for the incoming nitro group. The meta-directing effect of the carboxylic acid group also directs the nitro group to the 5-position.

Caption: Synthesis of 2-Chloro-5-nitrobenzoic Acid.

Experimental Protocol: Synthesis of 2-Chloro-5-nitrobenzoic Acid [6]

-

Reaction Setup: In a flask equipped with a stirrer and a cooling bath, dissolve 32 grams of pure o-chlorobenzoic acid in 160 grams of 100% sulfuric acid.

-

Cooling: Cool the solution to below 0°C using an ice-salt bath.

-

Nitrating Mixture Addition: Prepare a nitrating mixture of 16 grams of 80% nitric acid and 40 grams of 100% sulfuric acid. Add this mixture dropwise to the cooled solution over approximately 1 hour, ensuring the temperature remains below 0°C to minimize the formation of by-products.

-

Reaction Progression: Towards the end of the addition, some of the 2-chloro-5-nitrobenzoic acid may begin to precipitate.

-

Stirring and Warming: Allow the mixture to stand at room temperature for 10-12 hours. Subsequently, slowly heat the mixture to 60°C.

-

Precipitation: Pour the reaction mixture onto 400 grams of ice to precipitate the product.

-

Isolation and Purification: Filter the precipitated 2-chloro-5-nitrobenzoic acid. For purification, recrystallize the crude product twice from 1 liter of boiling water to remove any unreacted o-chlorobenzoic acid.

-

Drying and Yield: Dry the purified product. This method typically yields about 37.5 grams (92% of the theoretical amount) with a melting point of 164-165°C.

Causality Behind Experimental Choices:

-

Low Temperature: Maintaining a low temperature during the addition of the nitrating mixture is crucial for controlling the exothermic reaction and enhancing the regioselectivity, thereby reducing the formation of the undesired 2-chloro-3-nitrobenzoic acid isomer.[6]

-

Sulfuric Acid as Solvent: Sulfuric acid serves not only as a catalyst for the formation of the nitronium ion but also as a solvent that keeps the reactants in the liquid phase at low temperatures.

-

Recrystallization from Water: The difference in solubility between the product and the starting material in hot versus cold water allows for effective purification.

4-Chloro-3-nitrobenzoic Acid

The synthesis of 4-chloro-3-nitrobenzoic acid involves the nitration of p-chlorobenzoic acid.[4][8] Here, the directing effects of the substituents are in concert. The para-directing chlorine atom directs the incoming nitro group to its ortho position (the 3-position), and the meta-directing carboxylic acid also directs it to the 3-position.

Caption: Synthesis of 4-Chloro-3-nitrobenzoic Acid.

Experimental Protocol: Synthesis of 4-Chloro-3-nitrobenzoic Acid [8]

-

Reaction Setup: In a 2-liter, 3-necked, round-bottom flask, add 680 ml of concentrated H₂SO₄ and 400 g of p-chlorobenzoic acid.

-

Cooling: Stir the mixture and cool it to 0°C using a constant temperature bath.

-

Nitrating Mixture Addition: Prepare a solution of 216 ml of concentrated HNO₃ and 216 ml of concentrated H₂SO₄. Add this solution dropwise to the reaction mixture, maintaining the temperature between 10°C and 25°C.

-

Reaction Progression: After the addition is complete, raise the temperature to 37°C and allow the mixture to stir for 10-14 hours.

-

Precipitation and Isolation: Pour the reaction mixture over crushed ice. Filter the resulting precipitate, which is the 4-chloro-3-nitrobenzoic acid, and dry it.

-

Yield: This procedure can yield approximately 525.7 g (98.7%) of the product with a melting point of 178°C -180°C. The product is often used without further purification.

Causality Behind Experimental Choices:

-

Controlled Temperature: While the initial cooling is important, allowing the reaction to proceed at a slightly elevated temperature (37°C) ensures a reasonable reaction rate for the deactivated aromatic ring.

-

High Yield: The congruent directing effects of the chloro and carboxyl groups lead to high regioselectivity and, consequently, a high yield of the desired product.

2,5-Dichloro-3-nitrobenzoic Acid

The synthesis of dichlorinated nitrobenzoic acids presents additional challenges in controlling the substitution pattern. A common route to 2,5-dichloro-3-nitrobenzoic acid is the nitration of 2,5-dichlorobenzoic acid.[9][10]

Caption: Synthesis of 2,5-Dichloro-3-nitrobenzoic Acid.

Experimental Protocol: Synthesis of 2,5-Dichloro-3-nitrobenzoic Acid [9]

-

Reaction Setup: Suspend 950 g (5 moles) of 2,5-dichloro-benzoic acid in 6 liters of concentrated sulfuric acid.

-

Nitrating Mixture Addition: Prepare a mixture of 500 g of concentrated sulfuric acid and 400 g of nitric acid (D = 1.5). Add this mixture dropwise to the suspension at a temperature of 5°C to 10°C.

-

Reaction Progression: Stir the reaction mixture for 15 hours at 20°-25°C.

-

Precipitation and Isolation: Pour the mixture onto 40 kg of ice. Filter the resulting precipitate and wash it with 20 liters of water, then dry.

-

Purification: Recrystallize the crude product from 1.7 liters of acetonitrile/water (9:1).

-

Yield: This method yields approximately 990 g (84% of theory) of colorless crystals with a melting point of 216°-218°C (with decomposition).

Causality Behind Experimental Choices:

-

Extended Reaction Time: The presence of two deactivating chloro groups, in addition to the deactivating carboxylic acid group, significantly reduces the reactivity of the aromatic ring, necessitating a longer reaction time to achieve a good conversion.

-

Acetonitrile/Water for Recrystallization: This solvent system is chosen for its ability to effectively dissolve the product at higher temperatures and allow for its crystallization upon cooling, while leaving impurities in the solution.

Physicochemical Properties and Applications

The physical and chemical properties of chlorinated nitrobenzoic acids are largely determined by the positions of the chloro, nitro, and carboxyl groups on the aromatic ring.

| Property | 2-Chloro-5-nitrobenzoic Acid | 4-Chloro-3-nitrobenzoic Acid | 2,5-Dichloro-3-nitrobenzoic Acid |

| Molecular Formula | C₇H₄ClNO₄ | C₇H₄ClNO₄ | C₇H₄Cl₂NO₄ |

| Molecular Weight | 201.56 g/mol | 201.56 g/mol | 236.01 g/mol |

| Melting Point | 164-165 °C[6] | 178-180 °C[8] | 216-218 °C (decomposes)[9] |

| Appearance | Pale yellow crystalline solid | White to light yellow powder[4] | Colorless crystals[9] |

Chlorinated nitrobenzoic acids are key building blocks in the synthesis of a wide range of commercially important products:

-

Pharmaceuticals: They are crucial intermediates in the production of various active pharmaceutical ingredients (APIs), including anti-inflammatory drugs and the BRAF inhibitor Dabrafenib.[4]

-

Agrochemicals: These compounds are used in the synthesis of herbicides and pesticides.[10]

-

Dyes and Pigments: The amino derivatives of these acids, obtained by reduction of the nitro group, are used in the manufacturing of dyes.[11]

Conclusion

The journey of chlorinated nitrobenzoic acids from their initial discovery in the late 19th century to their current status as vital industrial intermediates is a testament to the progress of organic chemistry. The early struggles with regioselectivity and isomer separation have given way to highly optimized and efficient synthetic methodologies. A deep understanding of the historical context and the underlying chemical principles governing their synthesis is invaluable for today's researchers and drug development professionals. The continued exploration of the reactivity of these versatile building blocks promises to yield new and innovative applications in the years to come.

References